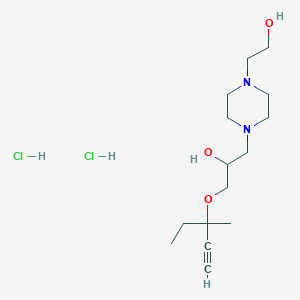
N-(2,5-dimethylphenyl)-5-nitro-4,6-pyrimidinediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,5-dimethylphenyl)-5-nitro-4,6-pyrimidinediamine” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a nitro group (-NO2), an amine group (-NH2), and a phenyl ring with two methyl groups attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro group and the amine group could potentially result in the formation of hydrogen bonds. The phenyl ring and the pyrimidine ring are both aromatic, which means they are particularly stable .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The nitro group is electron-withdrawing, which means it can stabilize positive charge and could potentially make the compound more reactive towards nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more polar, which would affect its solubility in different solvents .Scientific Research Applications
Synthesis and Chemical Behavior
- Fischer–Hepp Type Rearrangement : A study describes the activation of chloropyrimidines towards nucleophilic substitution reactions with amines, leading to either N-denitrosation to obtain 4,6-pyrimidinediamines or Fischer–Hepp type rearrangement to obtain 5-nitroso-4,6-pyrimidinediamines, demonstrating the chemical versatility of pyrimidine derivatives (Čikotienė et al., 2013).
- Nitrosative Cyclization : Another study explores the nitrosative cyclization of uracils to produce 2-vinyl-v-triazolo[4,5-d]pyrimidines, showcasing a method for generating complex pyrimidine structures with potential applications in drug synthesis and chemical research (Senga et al., 1976).
Applications in Material Science
- Polyimides Synthesis : Research into pyridine-containing polyimides based on aromatic diamine monomers, like those derived from pyrimidine compounds, reveals the production of materials with excellent thermal stability, mechanical properties, and low dielectric constants. These materials are valuable for advanced applications in electronics and aerospace industries (Wang et al., 2007).
- Fluorescent Polyimides : The design and synthesis of novel fluorescent polyimides containing pyridine moieties and other pyrimidine derivatives offer potential applications in sensing, imaging, and electronic devices, due to their high solubility, excellent thermal stability, and strong fluorescence properties (Huang et al., 2012).
Other Notable Applications
- Organic Synthesis and Catalysis : Studies have demonstrated the use of pyrimidine derivatives in catalyzing reactions for the asymmetric synthesis of chiral compounds, indicating their utility in developing pharmaceuticals and complex organic molecules (Arai et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N4-(2,5-dimethylphenyl)-5-nitropyrimidine-4,6-diamine . These factors can include pH, temperature, and the presence of other molecules in the environment.
Properties
IUPAC Name |
4-N-(2,5-dimethylphenyl)-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-7-3-4-8(2)9(5-7)16-12-10(17(18)19)11(13)14-6-15-12/h3-6H,1-2H3,(H3,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUHCKMEVAOZHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC=NC(=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{2-[(1-Methoxypropan-2-yl)oxy]-4-methylphenyl}methanamine](/img/structure/B2464408.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide](/img/structure/B2464410.png)






![N-(2,5-dimethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2464422.png)


![7-(3,5-Dimethyl-1-pyrazolyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2464427.png)
![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2464429.png)
